N,N-diethyl-2-iodoacetamide
CAS No.: 78258-15-8
Cat. No.: VC14361938
Molecular Formula: C6H12INO
Molecular Weight: 241.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78258-15-8 |
|---|---|
| Molecular Formula | C6H12INO |
| Molecular Weight | 241.07 g/mol |
| IUPAC Name | N,N-diethyl-2-iodoacetamide |
| Standard InChI | InChI=1S/C6H12INO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 |
| Standard InChI Key | ZKTXUTJVCYGNPL-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)CI |
Introduction
Chemical Identity and Structural Characteristics
N,N-Diethyl-2-iodoacetamide (systematic IUPAC name: N,N-diethyl-2-iodoacetamide) belongs to the class of α-iodoacetamides, which are known for their electrophilic reactivity at the iodine-bearing carbon. Its molecular formula is CHINO, with a molecular weight of 257.07 g/mol. Structurally, it consists of an acetamide backbone substituted with an iodine atom at the second carbon and two ethyl groups on the nitrogen atom (Figure 1).
Key Structural Features:
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Iodo Substituent: The iodine atom at the α-position enhances electrophilicity, making the compound reactive toward nucleophilic substitution (S2) or elimination reactions .
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N,N-Diethyl Groups: The ethyl substituents increase lipophilicity compared to smaller alkyl groups (e.g., methyl), potentially improving membrane permeability in biological systems .
Table 1: Comparative Properties of N,N-Diethyl-2-iodoacetamide and Analogues
Synthesis and Reactivity
Synthetic Routes
While no explicit synthesis of N,N-diethyl-2-iodoacetamide is documented, its preparation can be inferred from methods used for analogous compounds:
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Acetylation of Ethylamine: Reaction of diethylamine with iodoacetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound via nucleophilic acyl substitution .
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Halogen Exchange: Substitution of bromine or chlorine in N,N-diethyl-2-haloacetamides with iodide ions (e.g., using NaI in acetone) .
Reactivity Profile
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Nucleophilic Substitution: The iodine atom is susceptible to displacement by thiols, amines, or other nucleophiles, forming covalent adducts. This property is exploited in bioconjugation chemistry .
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Radical Reactions: Under UV light or radical initiators, the C–I bond may undergo homolytic cleavage, generating carbon-centered radicals .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water (<10 g/L at 25°C) but miscible with organic solvents like dichloromethane or ethyl acetate .
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Stability: Like other α-iodoacetamides, it is light-sensitive and prone to decomposition via β-elimination or hydrolysis under acidic/basic conditions . Storage under inert atmospheres at low temperatures is recommended.
Spectroscopic Data
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H NMR (CDCl): Expected signals include a triplet for N–CHCH (~1.1 ppm), a quartet for N–CH (~3.3 ppm), and a singlet for the acetamide methyl group (~2.1 ppm) .
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IR (KBr): Strong absorbance at ~1650 cm (amide C=O stretch) and ~500 cm (C–I stretch) .
Applications in Research and Industry
Bioconjugation and Protein Modification
N,N-Diethyl-2-iodoacetamide’s electrophilic iodine enables selective modifications of cysteine residues in peptides and proteins. For example:
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Thiol-Specific Labeling: Reacts with thiol (–SH) groups to form stable thioether bonds, a strategy used in antibody-drug conjugate synthesis .
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Crosslinking Agent: Facilitates the formation of disulfide bridges or interprotein linkages in structural biology studies .
Organic Synthesis
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